molecular formula C18H19N3S B11955929 4-Methyl-2-(4-(piperidin-1-yl)quinolin-2-yl)thiazole CAS No. 853333-53-6

4-Methyl-2-(4-(piperidin-1-yl)quinolin-2-yl)thiazole

Cat. No.: B11955929
CAS No.: 853333-53-6
M. Wt: 309.4 g/mol
InChI Key: BARGNXIQLVAEJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methyl-2-(4-(piperidin-1-yl)quinolin-2-yl)thiazole is a heterocyclic compound that features a thiazole ring fused with a quinoline moiety and a piperidine substituent. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2-(4-(piperidin-1-yl)quinolin-2-yl)thiazole typically involves multi-step organic reactions. One common method includes the condensation of 4-methylquinoline-2-thiol with piperidine under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the thiazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-(4-(piperidin-1-yl)quinolin-2-yl)thiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring may yield sulfoxides or sulfones, while reduction of the quinoline moiety can produce tetrahydroquinoline derivatives .

Scientific Research Applications

4-Methyl-2-(4-(piperidin-1-yl)quinolin-2-yl)thiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Methyl-2-(4-(piperidin-1-yl)quinolin-2-yl)thiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methyl-2-(4-(piperidin-1-yl)quinolin-2-yl)thiazole is unique due to its specific combination of a thiazole ring, quinoline moiety, and piperidine substituent.

Properties

CAS No.

853333-53-6

Molecular Formula

C18H19N3S

Molecular Weight

309.4 g/mol

IUPAC Name

4-methyl-2-(4-piperidin-1-ylquinolin-2-yl)-1,3-thiazole

InChI

InChI=1S/C18H19N3S/c1-13-12-22-18(19-13)16-11-17(21-9-5-2-6-10-21)14-7-3-4-8-15(14)20-16/h3-4,7-8,11-12H,2,5-6,9-10H2,1H3

InChI Key

BARGNXIQLVAEJF-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC(=N1)C2=NC3=CC=CC=C3C(=C2)N4CCCCC4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.